molecular formula C17H22N4O4S B2549701 (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1796903-55-3

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B2549701
CAS No.: 1796903-55-3
M. Wt: 378.45
InChI Key: CDUHZVIRSJNLIB-UHFFFAOYSA-N
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Description

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.45. The purity is usually 95%.
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Biological Activity

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a complex organic compound that exhibits significant biological activity. Its unique structure, featuring a benzo[d]oxazole ring, a pyrrolidine ring, and a piperazine ring, positions it as a candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N4O3SC_{23}H_{26}N_{4}O_{3}S. The presence of multiple functional groups contributes to its reactivity and biological interactions. The compound's structure can be represented as follows:

 1 Benzo d oxazol 2 yl pyrrolidin 2 yl 4 methylsulfonyl piperazin 1 yl methanone\text{ 1 Benzo d oxazol 2 yl pyrrolidin 2 yl 4 methylsulfonyl piperazin 1 yl methanone}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The binding affinity to these targets can lead to modulation of their activity, resulting in different pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating conditions like cancer or metabolic disorders.
  • Receptor Modulation : Interaction with neurotransmitter receptors can influence neurological functions, potentially aiding in the treatment of psychiatric disorders.

Biological Activity

Research indicates that the compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of similar structural frameworks possess antibacterial properties. For instance, compounds with piperidine moieties have demonstrated effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential efficacy in inhibiting tumor growth. Research on related benzoxazole derivatives has indicated significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

Given the presence of the piperazine ring, there is potential for neuropharmacological applications. Compounds with similar structures have shown promise as anxiolytics or antidepressants by modulating serotonin and dopamine pathways .

Case Studies

  • Antibacterial Screening : A series of synthesized compounds bearing similar moieties were evaluated for antibacterial activity. Results indicated moderate to strong inhibition against specific strains, suggesting that this compound could be developed into an effective antibacterial agent .
  • Anticancer Research : A comparative study on benzoxazole derivatives highlighted their ability to inhibit cancer cell proliferation in vitro. The results suggested that modifications to the piperazine component could enhance anticancer efficacy .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Compound ABenzoxazole derivativeAnticancer, Antimicrobial
Compound BPiperidine derivativeNeuropharmacological effects
Compound CSulfonamide derivativeEnzyme inhibition

Properties

IUPAC Name

[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-26(23,24)20-11-9-19(10-12-20)16(22)14-6-4-8-21(14)17-18-13-5-2-3-7-15(13)25-17/h2-3,5,7,14H,4,6,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUHZVIRSJNLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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